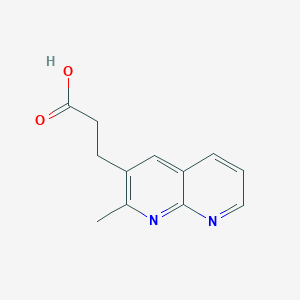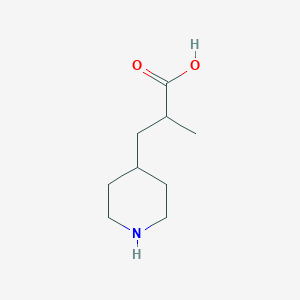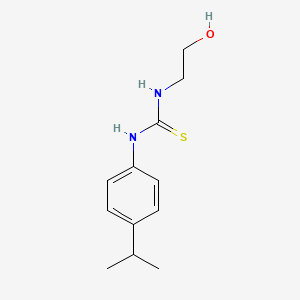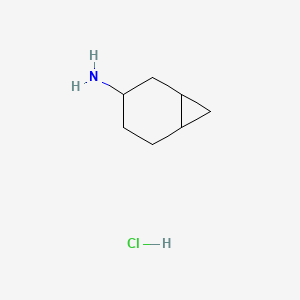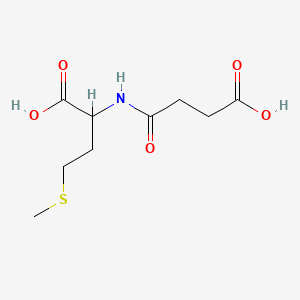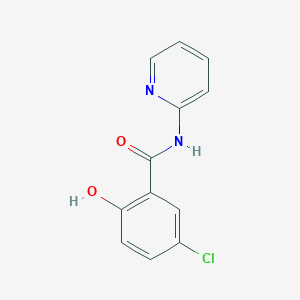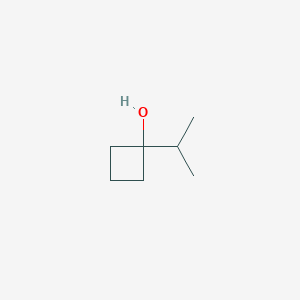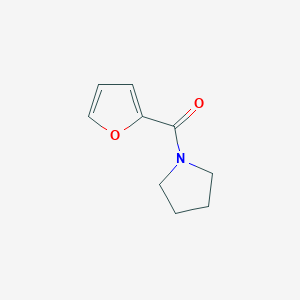
3-amino-6-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. This compound is characterized by the presence of an amino group at the third position, a hydroxy(oxido)amino group at the sixth position, and a chromen-2-one core structure. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Addition of the hydroxy(oxido)amino group: This step involves the oxidation of a hydroxyamino precursor to form the hydroxy(oxido)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3-amino-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy(oxido)amino group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-methoxypyridazine: Similar in structure but with a methoxy group instead of the hydroxy(oxido)amino group.
3-Amino-6-hydroxy-tyrosine: Contains a hydroxy group but lacks the chromenone core.
Uniqueness
3-amino-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy(oxido)amino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79892-85-6 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
3-amino-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2 |
InChI-Schlüssel |
JQARZSMORFTYHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |
| 79892-85-6 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)
